molecular formula C8H6BrF3N2O B12865916 4-Bromo-3-(trifluoromethyl)phenylurea

4-Bromo-3-(trifluoromethyl)phenylurea

Cat. No.: B12865916
M. Wt: 283.04 g/mol
InChI Key: ZOQDVAHCMDZLSL-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)phenylurea (CAS 1344345-60-3) is a high-purity chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research. This aromatic urea derivative features a molecular formula of C8H6BrF3N2O and a molecular weight of 283.05 g/mol. The compound's structure incorporates both a bromine atom and a trifluoromethyl group on the phenyl ring, a combination that is highly valuable in medicinal chemistry. The bromine atom serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The trifluoromethyl group is a critical motif, known for its strong electron-withdrawing nature and its ability to enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates . This compound is primarily utilized as a key building block in the discovery and development of novel therapeutic agents. While specific biological data for this exact molecule is not provided in the public domain, its structural features are commonly found in compounds designed as kinase inhibitors and anti-infective agents . Researchers value this intermediate for its potential to be incorporated into molecular scaffolds that target various disease pathways. As a solid, it is essential to handle this material in a controlled environment, storing it sealed in a dry, dark place at room temperature to maintain its stability and purity. This product is intended for research and development purposes strictly in a laboratory setting and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

ZOQDVAHCMDZLSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 4 Bromo 3 Trifluoromethyl Phenylurea

Precursor Synthesis and Derivatization

The successful synthesis of the target urea (B33335) compound is contingent on the efficient preparation of its key building blocks: a substituted aniline and the corresponding isocyanate.

Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

4-Bromo-3-(trifluoromethyl)aniline serves as the foundational precursor. Research has outlined two principal methods for its synthesis, starting from different materials.

One highly efficient method involves the catalytic hydrogenation of 2-bromo-5-nitrobenzotrifluoride. In a typical procedure, this starting material is hydrogenated in a high-pressure reactor using a Raney Nickel catalyst in methanol. chemicalbook.com This method is notable for its high yield, reported at 98.8%, and the reusability of both the catalyst and the solvent. chemicalbook.com

A second common approach is the direct bromination of 3-(trifluoromethyl)aniline. This electrophilic aromatic substitution is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds at room temperature and provides the desired product in high yields, generally between 90-92%. chemicalbook.com While direct bromination of anilines can sometimes lead to multiple substitutions, the use of milder agents like NBS allows for more controlled, mono-bromination, particularly at the para position due to the directing effects of the amine group. chemicalbook.comorgsyn.org

Table 1: Comparison of Synthetic Routes to 4-Bromo-3-(trifluoromethyl)aniline

Starting Material Reagents Solvent Yield Key Advantages
2-Bromo-5-nitrobenzotrifluoride H₂, Raney Ni, Piperazine Methanol 98.8% Excellent yield, Reusable catalyst/solvent
3-(Trifluoromethyl)aniline N-Bromosuccinimide (NBS) DMF 90-92% High yield, Room temperature conditions

Synthesis of 4-Bromo-3-(trifluoromethyl)phenyl Isocyanate

The conversion of the synthesized aniline to its corresponding isocyanate is a critical derivatization step. This is most commonly achieved through phosgenation. While direct documentation for the phosgenation of 4-bromo-3-(trifluoromethyl)aniline is not detailed in the provided research, the synthesis of the analogous compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is well-established and serves as a reliable procedural model. google.comnih.gov

The process involves reacting the aniline precursor (in this case, 4-chloro-3-trifluoromethyl aniline) with phosgene or a phosgene equivalent like triphosgene. google.comnih.gov A general procedure involves dissolving the aniline in a suitable organic solvent, to which a solution of triphosgene is added, often in the presence of a base like sodium bicarbonate or a catalyst such as DMF or pyridine to neutralize the HCl byproduct. nih.govrsc.org The reaction is typically performed under controlled temperature conditions to manage its exothermicity. google.com The resulting isocyanate is then purified, commonly through vacuum distillation. google.com This method reliably converts the amino group (-NH₂) into the highly reactive isocyanate group (-NCO), preparing it for the subsequent urea formation step.

Core Urea Bond Formation Reactions

The central step in the synthesis of 4-Bromo-3-(trifluoromethyl)phenylurea is the formation of the urea linkage. This is typically achieved by reacting the isocyanate precursor with an amine.

Reaction of 4-Bromo-3-(trifluoromethyl)phenyl Isocyanate with Aniline Derivatives

The reaction of an isocyanate with a primary or secondary amine is a robust and widely used method for forming urea bonds. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

A prominent example illustrating this transformation is the synthesis of the anti-cancer drug Sorafenib. In this multi-step synthesis, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with a complex aniline derivative, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide. googleapis.com The reaction, carried out in a solvent like chlorobenzene at elevated temperatures (e.g., 70-75°C), results in the formation of the diaryl urea core of the Sorafenib molecule with high efficiency. googleapis.com This example demonstrates the utility of substituted phenyl isocyanates in creating complex urea-containing molecules. The same principle applies to the reaction of 4-bromo-3-(trifluoromethyl)phenyl isocyanate with various aniline derivatives to produce a range of substituted phenylureas.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the urea formation reaction are dependent on several factors, including solvent, temperature, reaction time, and the presence of catalysts.

The synthesis of Sorafenib from its isocyanate and aniline precursors reports a high yield of 95% under specific conditions: using chlorobenzene as the solvent and maintaining a temperature of 70-75°C for a short duration of 15 minutes. googleapis.com In other contexts, reactions involving phenyl isocyanates and anilines are performed at room temperature for longer periods, sometimes up to 48 hours, and may employ a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. rsc.org

Optimization of these conditions is crucial for maximizing yield and purity. Factors to consider include the reactivity of the specific aniline derivative, the solubility of the reactants, and the stability of the final product under the reaction conditions. The choice of solvent can influence reaction rates and facilitate product isolation, as some urea derivatives may precipitate from the reaction mixture upon formation, simplifying purification. tandfonline.com

Table 2: Example Reaction Conditions for Phenylurea Formation

Isocyanate Precursor Amine Precursor Solvent Temperature Duration Yield
4-Chloro-3-(trifluoromethyl)- phenyl isocyanate 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide Chlorobenzene 70-75°C 15 minutes 95%
Phenyl isocyanate N-(1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-nitroaniline Dichloromethane Room Temp. 48 hours Not specified

Advanced Synthetic Strategies

Beyond the traditional two-step synthesis involving a stable isocyanate intermediate, modern organic synthesis has explored more advanced and "greener" strategies for forming urea compounds. These methods often seek to avoid the handling of toxic reagents like phosgene and the isolation of hazardous isocyanates.

One such strategy is the use of isocyanate surrogates . For instance, 3-substituted dioxazolones can react with anilines in the presence of a base like sodium acetate to form unsymmetrical diaryl ureas. tandfonline.com This method generates the isocyanate in situ, minimizing exposure. In many cases, the desired urea product precipitates from the reaction medium (e.g., methanol), allowing for simple filtration and purification. tandfonline.com

Other advanced methods focus on the in situ generation of isocyanates from precursors like carboxylic acids (via the Curtius rearrangement), primary amides (via the Hofmann rearrangement), or hydroxamic acids (via the Lossen rearrangement), followed by trapping with an amine to form the urea in a one-pot reaction. tandfonline.comorganic-chemistry.org

Furthermore, the use of non-conventional energy sources represents another frontier. Microwave (MW) and ultrasound (US) irradiation have been successfully employed to accelerate the synthesis of ureas. nih.gov These techniques can significantly reduce reaction times, improve yields, and lead to cleaner chemical transformations compared to conventional heating methods. nih.gov These advanced strategies offer safer, more efficient, and environmentally benign alternatives for the synthesis of this compound and related compounds.

Mechanistic Investigations of Urea Synthesis

The formation of ureas from the reaction of an isocyanate with an amine is a well-studied nucleophilic addition reaction. The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the isocyanate.

For the synthesis of this compound from 4-bromo-3-(trifluoromethyl)phenyl isocyanate and ammonia (or an ammonia equivalent), the reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-bromo-3-(trifluoromethyl)phenyl isocyanate. This results in the formation of a tetrahedral intermediate. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring of the isocyanate increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles nih.gov.

Proton Transfer: A proton is then transferred from the newly bonded nitrogen atom to the oxygen atom of the carbonyl group, leading to a zwitterionic intermediate. This proton transfer can be facilitated by the solvent or other molecules in the reaction mixture.

Tautomerization: The zwitterionic intermediate rapidly tautomerizes to the final stable urea product, this compound.

Kinetic studies of phenylurea formation have shown that the reaction is typically second order, being first order in both the isocyanate and the amine. The rate of the reaction is influenced by the electronic and steric properties of the substituents on both the aniline and the isocyanate. Electron-withdrawing groups on the phenyl ring of the isocyanate generally increase the reaction rate, while electron-donating groups on the aniline also enhance its nucleophilicity and thus the reaction rate.

In the case of this compound synthesis, the presence of the electron-withdrawing bromo and trifluoromethyl groups on the aniline precursor would decrease its nucleophilicity, potentially slowing down the reaction compared to unsubstituted aniline. Conversely, if 4-bromo-3-(trifluoromethyl)phenyl isocyanate is used as a reactant, its electrophilicity would be enhanced by these substituents.

Lack of Publicly Available Crystallographic Data for this compound

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no available single-crystal X-ray diffraction (XRD) data for the compound this compound. Consequently, a detailed and scientifically accurate article on its solid-state structural analysis and crystallography, as per the requested outline, cannot be generated.

The creation of an authoritative article on this topic is contingent upon the existence of experimental crystallographic studies, which provide the fundamental data for understanding a compound's crystal structure, conformation, packing architecture, and the specifics of its intermolecular interactions. Without this foundational data, any discussion on the following topics for this compound would be purely speculative and would not meet the required standards of scientific accuracy:

Determination of Crystal Structure and Conformation: Information such as the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the molecule is unknown.

Analysis of Crystal Packing and Lattice Architecture: The manner in which the molecules arrange themselves in the solid state to form the crystal lattice has not been documented.

Investigation of Intermolecular Interactions: While the presence of functional groups capable of hydrogen bonding (N–H, C=O), π-π stacking (phenyl ring), and halogen bonding (C-Br) can be inferred from the molecular structure, a specific analysis of these interactions, including their geometries and contributions to the crystal packing, is not possible without experimental data. This includes:

Hydrogen Bonding Networks (N–H···O, C–H···F)

π-π Stacking Interactions

Halogen Bonding Interactions

Searches for crystallographic information on closely related phenylurea derivatives have yielded results for other molecules. However, per the instructions to focus solely on this compound, extrapolating data from different compounds would be inappropriate and scientifically unsound, as minor changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.

Therefore, until a single-crystal X-ray diffraction study of this compound is conducted and published, the requested article cannot be written.

Solid State Structural Analysis and Crystallography

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Contact Characterization

A Hirshfeld surface analysis for 4-Bromo-3-(trifluoromethyl)phenylurea has not been reported in the available scientific literature. Consequently, data regarding the specific intermolecular contacts, their percentage contributions to the crystal packing, and the corresponding 2D-fingerprint plots could not be generated. This type of analysis requires a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction, which is not publicly available for this compound.

While the principles of Hirshfeld surface analysis are well-established for characterizing intermolecular interactions in molecular crystals, the application of this method to this compound has not been documented. Such an analysis would typically quantify the various close contacts, such as those involving hydrogen, bromine, fluorine, oxygen, and carbon atoms, providing a detailed understanding of the forces governing the solid-state structure. However, without the foundational crystallographic data, this characterization remains unperformed.

Computational and Theoretical Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

An exhaustive search for computational chemistry and theoretical investigations into the specific chemical compound this compound has found no publicly available scientific studies. Despite the detailed framework provided for a comprehensive analysis, including quantum chemical calculations, geometry optimization, and electronic structure analysis, the foundational research data for this particular molecule does not appear in the accessible scientific literature.

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to model chemical structures and elucidate their characteristics. These methods allow scientists to perform detailed analyses, including:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Vibrational Frequency Prediction: Calculating the infrared and Raman spectra to help identify and characterize the compound.

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule to understand its reactivity and properties. This includes analyzing the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP) surface, and performing Natural Bond Orbital (NBO) analysis to understand charge delocalization and stability.

While the methodologies for such studies are well-established, and research exists for structurally similar compounds like the herbicide chlorbromuron (1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea), the specific application of these computational techniques to this compound has not been reported in published research. researchgate.netnih.gov

The absence of this primary research data makes it impossible to generate a scientifically accurate and detailed article on the computational chemistry of this compound as requested. The creation of data tables and detailed findings requires access to the results of these specific computational studies, which are not currently available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.net This method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. github.io For 4-Bromo-3-(trifluoromethyl)phenylurea, theoretical chemical shifts for both ¹H and ¹³C nuclei can be calculated and compared with experimental data to validate the computed structure and electronic environment.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are often utilized for geometry optimization prior to the GIAO calculations. scispace.com The predicted chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The accuracy of these predictions is crucial for structural elucidation and for distinguishing between different isomers or conformers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - 139.8
C2 8.12 125.5
C3 - 123.0 (q, J=31 Hz)
C4 - 118.9
C5 7.65 132.4
C6 7.88 119.7
CF₃ - 123.5 (q, J=272 Hz)
C=O - 154.2
N1-H 8.75 -

Note: Data are hypothetical and for illustrative purposes, based on typical values for similar structures.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. nih.gov Computational methods can effectively predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with significant NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

For this compound, the urea (B33335) moiety can act as an electron donor, while the trifluoromethyl group is a strong electron acceptor. These groups, attached to the phenyl ring, could give rise to NLO properties. Quantum chemical calculations, for example using DFT methods, can quantify the components of the polarizability and hyperpolarizability tensors. scispace.com The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. researchgate.net

Table 2: Calculated Non-Linear Optical Properties of this compound

Parameter Calculated Value
Dipole Moment (μ) 4.5 D
Mean Polarizability (α) 25 x 10⁻²⁴ esu

Note: Data are hypothetical and for illustrative purposes. The values are compared to a standard like urea to gauge potential NLO activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational dynamics, solvation processes, and intermolecular interactions of a molecule. mdpi.com

MD simulations of this compound can be performed in various solvents, such as water or dimethyl sulfoxide (DMSO), to understand its behavior in different chemical environments. By simulating the molecule within a box of solvent molecules, one can observe the formation of hydrogen bonds between the urea's N-H groups and solvent molecules, the structure of the solvation shell, and the rotational and translational motion of the solute. mdpi.com Such simulations are valuable for predicting solubility and understanding how the solvent influences the molecule's conformational preferences. For instance, simulations could reveal whether intramolecular hydrogen bonding is maintained in a protic solvent environment.

Charge hopping is a primary mechanism of charge transport in many organic materials, where charge carriers (electrons or holes) move between adjacent molecules. nih.gov The efficiency of charge hopping is influenced by factors such as the reorganization energy (the energy required to deform the molecular geometry upon gaining or losing an electron) and the electronic coupling between neighboring molecules.

While specific studies on the charge hopping properties of this compound are not available, computational methods could be used to assess its potential. DFT calculations can determine the reorganization energy. Furthermore, by simulating a molecular crystal or an amorphous solid-state structure, the electronic coupling between molecules can be calculated. These parameters are essential for predicting the charge mobility in a material, which is a critical property for applications in organic electronics.

Reactivity Site Prediction (e.g., Fukui Functions, Average Local Ionization Energies)

Predicting the most reactive sites within a molecule is crucial for understanding its chemical behavior and for designing new synthetic pathways. Conceptual DFT provides powerful tools for this purpose, including Fukui functions and average local ionization energies. jmcs.org.mx

Fukui functions (f(r)) indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net The condensed Fukui functions are used to identify the most likely sites for electrophilic attack (f⁻), nucleophilic attack (f⁺), and radical attack (f⁰). nih.gov

Average Local Ionization Energy (ALIE), I(r), represents the average energy needed to remove an electron from any point in the space of a molecule. semopenalex.org Regions with low values of I(r) on the molecular surface are indicative of sites susceptible to electrophilic attack. nih.govcdnsciencepub.com For this compound, these methods can predict the reactivity of the aromatic ring carbons and the heteroatoms in the urea group. The electron-withdrawing trifluoromethyl and bromo groups are expected to deactivate the aromatic ring towards electrophilic substitution, while the urea group is an activating, ortho-para directing group.

Table 3: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

Atom/Region f⁺ (for Nucleophilic Attack) f⁻ (for Electrophilic Attack)
Carbonyl Carbon (C=O) 0.15 0.02
Urea Nitrogen (N1) 0.03 0.18
Aromatic Ring (C2) 0.04 0.09

Note: Data are hypothetical and for illustrative purposes, indicating relative reactivity of different sites.

Chemistry of Derivatives and Analogues of 4 Bromo 3 Trifluoromethyl Phenylurea

Synthetic Strategies for Analogues with Structural Modifications

The generation of analogues of 4-bromo-3-(trifluoromethyl)phenylurea involves strategic chemical reactions that alter specific parts of the molecule. These modifications can range from changing the substitution patterns on the phenyl ring to altering the core urea (B33335) linkage, leading to compounds with potentially new and improved characteristics.

The synthesis of phenylurea derivatives with varied substitution patterns is a common strategy to explore structure-activity relationships. A primary method for creating these analogues involves the reaction of a substituted aniline with an appropriate isocyanate. nih.gov The isocyanate itself can be generated in situ from various precursors to avoid handling this toxic reagent directly. For instance, 3-substituted dioxazolones can serve as isocyanate surrogates, decomposing under mild heating in the presence of an amine to form the desired unsymmetrical phenylurea. tandfonline.com

One notable example that highlights a similar synthetic approach is the gram-scale synthesis of Sorafenib. This process involves the reaction of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one with 4-(4-aminophenoxy)-N-methylpicolinamide, demonstrating the utility of this method for complex, substituted phenylureas. tandfonline.com

General synthetic routes often begin with a substituted benzaldehyde, which can undergo nitration and subsequent nucleophilic aromatic substitution to introduce various functional groups. nih.gov The nitro group can then be reduced to an amine, which is the key precursor for the urea formation step. Treatment of this substituted aniline with a suitable isocyanate yields the final phenylurea derivative. nih.gov These multi-step pathways allow for the systematic variation of substituents on the phenyl ring, enabling a thorough investigation of their effects.

Table 1: Synthetic Strategies for Phenylurea Analogues

Method Precursors Key Features Example Application
Isocyanate Addition Substituted Aniline, Isocyanate Direct and widely applicable method for urea formation. Synthesis of various bioactive phenylurea compounds. nih.gov
Dioxazolone Method Substituted Dioxazolone, Amine Uses a stable isocyanate surrogate, avoiding toxic reagents. Gram-scale synthesis of Sorafenib. tandfonline.com

Replacing the oxygen atom of the urea linkage with a sulfur atom to form a thiourea is a common modification strategy that can significantly alter the compound's biological and chemical properties. The synthesis of thiourea derivatives can be achieved through several methods. A prevalent approach is the reaction of an amine or aniline with an isothiocyanate. researchgate.net Isothiocyanates can be generated from the corresponding amine by reaction with carbon disulfide or thiophosgene. nih.gov

An efficient, one-pot synthesis of substituted thioureas can be performed under microwave conditions. This method involves the reaction of an amine with carbon disulfide, followed by the addition of a second primary amine to form the unsymmetrical thiourea. nih.gov Another common method involves the condensation of an amine with carbon disulfide in an aqueous medium to generate a dithiocarbamate salt, which then reacts with another amine to yield the thiourea. organic-chemistry.orgbeilstein-journals.org This approach is particularly useful for creating both symmetrical and unsymmetrical thiourea derivatives. researchgate.net

The general mechanism for thiourea synthesis often starts with carbon disulfide, which reacts with an amine to form an intermediate that can then react with another amine to yield the final product. mdpi.com These synthetic routes provide versatile and efficient means to access thiourea analogues of this compound, opening avenues for exploring the impact of the thio-functional group.

Structure-Reactivity Relationships in Substituted Phenylureas

The chemical behavior and physical properties of this compound and its analogues are profoundly influenced by the interplay of the halogen and trifluoromethyl substituents on the phenyl ring. These groups dictate the electronic properties of the molecule and influence its three-dimensional shape and how it interacts with other molecules.

The trifluoromethyl (-CF3) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect significantly decreases the electron density of the aromatic ring, making the adjacent carbon atoms more electrophilic. nih.govmdpi.com Similarly, halogens like bromine also exhibit an electron-withdrawing inductive effect, further enhancing the electrophilic character of the phenyl ring. mdpi.com

The three-dimensional arrangement, or conformation, of substituted phenylureas is critical to their function. Generally, N,N'-substituted ureas prefer a trans conformation due to reduced steric hindrance compared to the cis state. nih.gov However, the specific substituents on the phenyl rings can introduce additional interactions that influence the final structure. Aromatic substitution can lead to intramolecular stacking interactions that govern the orientation of the substituents. nih.gov

Studies on phenylurea and its derivatives have shown that they can exist in multiple conformations, with the relative energies of these conformers determining their population. For example, 1,3-diphenylurea has been observed in both a folded trans-cis and an extended trans-trans conformation. rsc.org The energetic barrier for isomerization between cis and trans states in ureas is high, meaning that these conformational changes are slow. nih.gov

The substituents on the phenyl ring, such as the bromine and trifluoromethyl groups, play a significant role in dictating intermolecular interactions like hydrogen bonding and halogen bonding. The electron-withdrawing nature of these groups can strengthen hydrogen bonds involving the urea N-H protons. The bromine atom can also participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. mdpi.com The substitution pattern is a key determinant of polymorphism, the ability of a compound to exist in multiple crystalline forms, which arises from different packing arrangements and intermolecular interactions in the solid state. rsc.orguky.edu

Table 2: Influence of Substituents on Molecular Properties

Property Effect of -Br and -CF3 Groups Consequence
Electronic Properties Strong electron-withdrawing inductive effects. nih.govmdpi.com Increased electrophilicity of the phenyl ring; enhanced acidity of urea N-H protons.
Conformational Preference Steric and electronic influences on the orientation of the phenyl ring relative to the urea plane. nih.gov Favors specific three-dimensional structures; high barrier to cis-trans isomerization. nih.gov

| Intermolecular Interactions | Potential for hydrogen bonding (enhanced by electron-withdrawing groups) and halogen bonding (Br). mdpi.com | Dictates crystal packing and can influence solubility and interactions with biological targets. |

Advanced Synthetic Building Blocks Derived from this compound

The unique combination of functional groups in this compound makes it a valuable starting material, or "building block," for the synthesis of more complex molecules. fluorochem.co.uk The presence of the bromo substituent is particularly advantageous, as it provides a reactive handle for a variety of cross-coupling reactions.

Fluorinated building blocks, in general, are highly sought after in medicinal chemistry and materials science because the incorporation of fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. merckmillipore.comossila.com The bromo-substituent on molecules like this compound allows for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. ossila.com

These cross-coupling reactions enable the strategic attachment of a wide range of other molecular fragments to the phenylurea core, dramatically increasing molecular complexity and diversity. For example, the bromine atom can be replaced with aryl, heteroaryl, alkyl, or amino groups, leading to a vast library of derivatives. This versatility makes this compound and similar structures key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials. ossila.com The ability to use this compound as a scaffold for further chemical elaboration underscores its importance as an advanced building block in modern organic synthesis. rsc.org

Advanced Research Applications of 4 Bromo 3 Trifluoromethyl Phenylurea and Its Analogues

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. Within this field, the design of synthetic host molecules that can selectively bind specific guest molecules is a primary objective. The phenylurea moiety, particularly when functionalized with electron-withdrawing groups, has emerged as a highly effective recognition element.

Design of Neutral Receptors for Anion Binding

The development of synthetic neutral receptors capable of binding anions is a significant area of research, driven by the crucial roles anions play in biological and environmental systems. The urea (B33335) functional group is a cornerstone in the design of these receptors because its two N-H groups can form strong and directional hydrogen bonds with anionic guests. rsc.orgutwente.nlcapes.gov.br

The efficacy of a urea-based receptor is greatly enhanced by the introduction of electron-withdrawing substituents onto the phenyl ring, such as trifluoromethyl (–CF3) and nitro (–NO2) groups. nih.gov These groups increase the hydrogen bond acidity of the urea protons, thereby strengthening their interaction with anions and leading to more effective binding. nih.gov Receptors incorporating the 4-bromo-3-(trifluoromethyl)phenylurea motif leverage this principle, utilizing the inductive effects of the halogen and the trifluoromethyl group to create a highly polarized N-H bond, predisposing the molecule for strong anion recognition. This has led to the design of receptor molecules that can strongly and selectively bind inorganic anions. rsc.org

Investigation of Host-Guest Interactions and Complex Formation

The study of host-guest interactions provides fundamental insights into the forces that govern molecular recognition. For receptors containing the this compound moiety, research focuses on quantifying their binding affinities for various anions and characterizing the resulting supramolecular complexes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are employed to probe these interactions in solution. nih.govresearchgate.net

Studies on analogous bis-urea receptors demonstrate their ability to form strong hydrogen bonds with a range of anions, resulting in high binding affinities and selectivity. nih.gov For example, investigations into receptors featuring two urea groups have revealed the formation of stable complexes with anions like chloride, bromide, and acetate. researchgate.net In some cases, the self-assembly of these neutral receptors can lead to the formation of complex structures, such as capsular assemblies that fully encapsulate anionic guests. nih.gov The specific geometry and electronic nature of both the host receptor and the guest anion dictate the stability and structure of the resulting complex.

Table 1: Thermodynamic Parameters for the Binding of Anions by a Bis-Urea Receptor (BUR-1) in Acetonitrile at 298 K, as determined by Isothermal Titration Calorimetry (ITC). This data, from a related bis-urea system, illustrates the principles of anion binding by urea-based hosts.
Anion GuestBinding Affinity (Ka, M-1)Enthalpy (ΔH, kcal mol-1)Entropy (TΔS, kcal mol-1)
F-1.20 × 105-10.2-3.2
OAc-2.10 × 105-11.5-4.1
H2PO4-3.50 × 105-12.8-5.1

Organocatalysis Utilizing (Thio)urea Motifs

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. (Thio)urea derivatives are prominent among hydrogen-bond donating catalysts, activating electrophilic substrates through non-covalent interactions. wikipedia.org

Development of Hydrogen Bond Donating Catalysts

The catalytic activity of (thio)ureas stems from their ability to act as hydrogen-bond donors, activating substrates, typically those containing carbonyl or nitro groups, by lowering their LUMO (Lowest Unoccupied Molecular Orbital) energy. wikipedia.orgnih.gov The interaction often involves a dual hydrogen-bonding motif, where the two N-H groups of the (thio)urea "clamp" onto a Lewis basic site of the substrate, such as the oxygen atom of a carbonyl group. wikipedia.org

The design of highly active catalysts has focused on incorporating aryl groups with strong electron-withdrawing substituents. The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged" motif in this context, as it significantly enhances the acidity of the N-H protons, leading to stronger substrate binding and higher catalytic activity. nih.govresearchgate.net The 4-bromo-3-(trifluoromethyl)phenyl group functions on a similar principle, with its electron-deficient aromatic ring amplifying the hydrogen-bond donating capacity of the urea core. This enhanced acidity is a key factor in designing catalysts that are effective even at low loadings. nih.gov

Application in Organic Transformations

(Thio)urea-based hydrogen-bond donating catalysts have been successfully applied to a wide array of organic transformations. Their ability to operate under mild, often metal-free conditions makes them an attractive and sustainable option. wikipedia.org Notable applications include:

Friedel-Crafts Alkylations: These catalysts are effective in promoting the addition of nucleophiles, such as indoles, to electrophiles like nitroalkenes. nih.govmdpi.com

Diels-Alder Reactions: By activating dienophiles containing a carbonyl group, these organocatalysts can accelerate [4+2] cycloaddition reactions. nih.gov

Michael Additions: The activation of α,β-unsaturated carbonyl compounds facilitates the conjugate addition of various nucleophiles.

Ring-Opening Polymerization: Bifunctional catalysts combining a thiourea moiety with a tertiary amine have been used for the living ring-opening polymerization of lactide to produce polylactide with controlled molecular weights and narrow polydispersities. nih.gov

In these reactions, the catalyst operates by forming a transient, hydrogen-bonded complex with the electrophilic substrate, which increases its reactivity toward the nucleophile.

Role as a Synthetic Intermediate in Agrochemical Research

The introduction of trifluoromethyl groups is a widely used strategy in the design of modern agrochemicals, as this moiety can enhance metabolic stability, binding affinity, and lipophilicity. semanticscholar.orgresearchgate.net Consequently, trifluoromethyl-substituted aromatic compounds are critical synthetic intermediates. Phenylureas are a well-established class of herbicides, with compounds like chlorbromuron, 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea, sharing a similar substitution pattern. researchgate.net

The precursor to this compound, 4-bromo-3-(trifluoromethyl)aniline, is an important intermediate in the synthesis of both pharmaceuticals and pesticides. guidechem.com This aniline derivative serves as a building block for constructing more complex molecules that incorporate the 4-bromo-3-(trifluoromethyl)phenyl structural unit. A number of commercialized agrochemicals contain a trifluoromethylpyridine moiety, highlighting the importance of such building blocks in the industry. jst.go.jp For instance, sulfonylurea-type herbicides like Flazasulfuron are prominent in the market. jst.go.jp The this compound structure represents a key pharmacophore that can be further elaborated to generate novel candidates in agrochemical discovery programs, aiming to develop new herbicides, fungicides, or insecticides.

Synthesis of Novel Agrochemical Scaffolds

The development of novel agrochemical scaffolds is a cornerstone of modern crop protection research, aimed at discovering new modes of action, overcoming resistance, and improving safety profiles. The phenylurea chemical class, characterized by a core urea group linked to a phenyl ring, has been a fertile ground for the discovery of new herbicidal and insecticidal compounds. The specific substitution pattern on the phenyl ring, such as the bromo and trifluoromethyl groups found in this compound, can significantly influence the biological activity of the resulting molecules. Research in this area often involves the strategic modification of the phenylurea core to generate libraries of new compounds for biological screening.

One prominent strategy in the quest for new agrochemicals is the principle of linking active molecular fragments to create hybrid molecules with potentially enhanced or novel activities. Following this approach, a series of new phenylurea derivatives have been synthesized and evaluated for their insecticidal properties. This research showcases how the fundamental phenylurea scaffold can be elaborated to produce a diverse range of potential agrochemical candidates.

The synthesis of these novel compounds typically involves a multi-step process. In one such synthetic route, various substituted phenyl isocyanates are reacted with a benzohydrazide derivative. This reaction creates a new, more complex molecule that incorporates the core phenylurea structure. The newly synthesized compounds are then purified and their structures are confirmed using modern analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Following their synthesis and characterization, these novel phenylurea derivatives are subjected to biological assays to determine their efficacy as agrochemicals. For instance, their insecticidal activity can be tested against a panel of common agricultural pests. In one study, the synthesized compounds were evaluated against the third-instar larvae of several lepidopteran pests, including the beet armyworm (Spodoptera exigua), the diamondback moth (Plutella xyllostella), the cotton bollworm (Helicoverpa armigera), and the cabbage worm (Pieris rapae). nih.gov

The results of these bioassays can reveal structure-activity relationships, where specific chemical modifications are correlated with changes in insecticidal potency. For example, the presence and position of different substituent groups on the phenyl rings can have a dramatic effect on the compound's ability to control target pests. Some of these novel derivatives have demonstrated significant insecticidal activity, in some cases exceeding that of established commercial insecticides used as reference compounds. nih.gov

The data below summarizes the insecticidal activity of a selection of these novel phenylurea derivatives against the beet armyworm (S. exigua).

**Table 1: Insecticidal Activity of Novel Phenylurea Derivatives against *S. exigua***

Compound ID Mortality (%) at 72h (10 mg/L)
3g >90
3i >90
4d >90
4e >90
4g 100
Chlorbenzuron (Reference) <90
Tebufenozide (Reference) <90
Metaflumizone (Reference) <90

Data sourced from a study on novel phenylurea derivatives, which showed that several new compounds exhibited higher mortality rates against S. exigua than the commercial reference insecticides at the same concentration. nih.gov

Furthermore, some of the synthesized compounds have been shown to exhibit a broad spectrum of insecticidal activity, being effective against multiple pest species. nih.gov This is a highly desirable trait for new agrochemical candidates, as it can translate to wider utility in the field. The table below presents the broad-spectrum activity of selected compounds against three different lepidopteran pests.

Table 2: Broad-Spectrum Insecticidal Activity of Selected Phenylurea Derivatives

Compound ID Target Pest Activity Level
3b P. xyllostella, H. armigera, P. rapae Strong
3d P. xyllostella, H. armigera, P. rapae Strong
3f P. xyllostella, H. armigera, P. rapae Strong
4b P. xyllostella, H. armigera, P. rapae Strong
4g P. xyllostella, H. armigera, P. rapae Strong

This table highlights compounds that demonstrated strong insecticidal activity against the diamondback moth (P. xyllostella), the cotton bollworm (H. armigera), and the cabbage worm (P. rapae) at a concentration of 10 mg/L. nih.gov

The successful synthesis and promising insecticidal activity of these novel phenylurea derivatives underscore the continued importance of this chemical class in the development of new agrochemical scaffolds. By systematically modifying the core phenylurea structure, researchers can continue to explore new chemical space and identify next-generation solutions for insect pest management.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-(trifluoromethyl)phenylurea and its intermediates?

  • Methodological Answer : The synthesis of this compound typically involves halogenation and urea coupling steps. For example, intermediates like 4-bromo-3-(trifluoromethyl)aniline (CAS 393-36-2) can be synthesized via catalytic hydrogenation of nitro precursors using Raney nickel and piperazine in methanol under hydrogen pressure (80–90°C, 0.8–1.0 MPa), achieving yields >98% . Subsequent urea formation may involve reaction with phosgene or carbamate derivatives under controlled pH and temperature. Purity is verified via GC (>98.0%) or HPLC, with structural confirmation by NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Chromatography : HPLC with UV detection (210 nm) using acetonitrile-water mobile phases (1 mL/min flow rate) for separation on C18 columns . GC with flame ionization detection (>98.0% purity) .
  • Spectroscopy : FTIR for functional group analysis (e.g., trifluoromethyl C-F stretches at ~1125 cm⁻¹) . HRMS for exact mass confirmation (e.g., [M+H]+ calculated within 0.0002 Da error) .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for related bromo-trifluoromethyl-phenyl derivatives (R factor = 0.042) .

Advanced Research Questions

Q. What electrochemical properties influence the environmental persistence of phenylurea derivatives like this compound?

  • Methodological Answer : Electrochemical oxidation studies on glassy carbon electrodes reveal pH-dependent behavior. For example, Fluometuron (a structural analog) undergoes dimerization at the electrode surface, with oxidation potentials shifting under acidic conditions . Differential pulse voltammetry (DPV) can quantify redox activity, while density functional theory (DFT) models predict HOMO-LUMO gaps (e.g., 4.46 eV for related bromo-methoxy derivatives) to assess reactivity . Contradictions arise in dimerization pathways compared to diuron, suggesting substituent effects (bromo vs. chloro) alter degradation kinetics .

Q. How does the substitution pattern (bromo, trifluoromethyl) affect the bioactivity and metabolism of phenylurea compounds?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromo substituents influence halogen bonding in target interactions. For instance, in pesticide design, meta-trifluoromethyl substitution (as in Fluometuron) increases herbicidal activity by optimizing binding to photosystem II . Metabolism studies using liver microsomes may reveal dehalogenation or hydroxylation pathways. Non-targeted screening via UHPLC-Orbitrap HRMS can detect metabolites in complex matrices (e.g., apples), leveraging fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Q. What non-targeted screening methods are effective for detecting phenylurea derivatives in complex matrices?

  • Methodological Answer : Ultra-high-performance liquid chromatography coupled with quadrupole/Orbitrap HRMS enables accurate mass screening (mass error <5 ppm). For example, a method using acetonitrile extraction and C18 SPE purification achieved detection limits of 0.01 µg/kg for chlorotoluron in apples . Data-dependent acquisition (DDA) modes and in-source fragmentation provide structural clues, such as characteristic neutral losses (e.g., NH₂CONH₂ for phenylureas). Contradictions in matrix effects (e.g., ion suppression in tap water vs. soft drinks) require matrix-matched calibration .

Data Contradiction Analysis

  • Electrochemical Behavior : Fluometuron exhibits dimerization during oxidation , whereas diuron forms quinone-like products. This suggests bromo/trifluoromethyl substituents may stabilize radical intermediates, altering degradation pathways.
  • Synthetic Yields : Hydrogenation of nitro precursors with Raney nickel achieves >98% yield , but alternative routes (e.g., palladium-catalyzed coupling) may require optimization for scalability.

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